In Vitro Pesticidal Properties of S-Propyl N,N-diethyldithiocarbamate: A Technical Guide
In Vitro Pesticidal Properties of S-Propyl N,N-diethyldithiocarbamate: A Technical Guide
Introduction: Re-evaluating a Classic Moiety for Modern Pesticidal Applications
The dithiocarbamates represent a venerable class of organosulfur compounds, long recognized for their broad-spectrum biological activities.[1] Primarily utilized in agriculture as fungicides, their utility also extends to herbicides and insecticides.[1] S-Propyl N,N-diethyldithiocarbamate is a specific analogue within this class that has shown potential for pesticidal applications, including tuberculostatic activity.[2][3] This technical guide provides an in-depth exploration of the in vitro pesticidal properties of S-Propyl N,N-diethyldithiocarbamate, offering researchers, scientists, and drug development professionals a framework for its evaluation. We will delve into its presumed mechanism of action, present detailed protocols for assessing its efficacy against various pests, and discuss the structure-activity relationships that govern its biological function.
Physicochemical Properties and Synthesis
A fundamental understanding of the physicochemical properties of S-Propyl N,N-diethyldithiocarbamate is paramount for the design and interpretation of in vitro assays. While comprehensive experimental data for this specific analogue is not extensively published, we can infer key characteristics from its structure and related compounds.
Table 1: Physicochemical Properties of S-Propyl N,N-diethyldithiocarbamate and Related Compounds
| Property | S-Propyl N,N-diethyldithiocarbamate | Sodium N,N-diethyldithiocarbamate | General Dithiocarbamates |
| CAS Number | 19047-77-9[4] | 148-18-5[5] | Varies |
| Molecular Formula | C8H17NS2[4] | C5H10NNaS2[5] | Varies |
| Molecular Weight | 191.36 g/mol [4] | 171.26 g/mol [5] | Varies |
| Appearance | Likely a liquid or low-melting solid | White to yellowish crystalline powder[6] | Varies |
| Solubility | Expected to be soluble in organic solvents like DMSO and acetone[5][7] | Soluble in water[6] | Generally low solubility in water, soluble in organic solvents[8] |
| Stability | Aqueous solutions may be susceptible to acid-catalyzed decomposition to carbon disulfide and diethylamine.[9] | Decomposes on heating, producing toxic fumes.[10] | Can degrade under acidic conditions and upon heating.[9][11] |
The synthesis of S-Propyl N,N-diethyldithiocarbamate can be achieved through established methods for S-alkyl dithiocarbamate production. A common and efficient approach involves a one-pot reaction of diethylamine, carbon disulfide, and a propyl halide.[12] This reaction proceeds via the in situ formation of the dithiocarbamate salt, which then undergoes nucleophilic substitution with the alkyl halide.
Core Directive: A Multi-faceted Approach to In Vitro Pesticidal Profiling
To comprehensively evaluate the pesticidal potential of S-Propyl N,N-diethyldithiocarbamate, a multi-pronged in vitro screening strategy is essential. This guide proposes a tiered approach, beginning with broad-spectrum assessments and progressing to more specific, mechanism-based assays.
Caption: Tiered approach for in vitro pesticidal profiling.
Mechanism of Action: A Tale of Chelation and Enzyme Inhibition
The pesticidal activity of dithiocarbamates is largely attributed to their ability to interfere with essential cellular processes through two primary mechanisms:
-
Metal Ion Chelation: Dithiocarbamates are potent chelators of metal ions, particularly transition metals like copper, zinc, and manganese, which are essential cofactors for numerous enzymes.[13] By sequestering these ions, S-Propyl N,N-diethyldithiocarbamate can disrupt the function of critical metalloenzymes involved in processes such as cellular respiration and detoxification.[13]
-
Inhibition of Sulfhydryl Enzymes: The dithiocarbamate moiety can react with sulfhydryl (-SH) groups present in the active sites of various enzymes.[13] This covalent modification can lead to the inactivation of enzymes crucial for fungal, insect, and plant survival. A key target is aldehyde dehydrogenase (ALDH), an enzyme vital for detoxification pathways.[13]
Caption: Proposed mechanism of action for S-Propyl N,N-diethyldithiocarbamate.
In Vitro Experimental Protocols
The following protocols are provided as a foundation for assessing the pesticidal properties of S-Propyl N,N-diethyldithiocarbamate. These methods are adaptable and should be optimized based on the specific target organisms and laboratory conditions.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal pathogens.[13]
Materials:
-
S-Propyl N,N-diethyldithiocarbamate
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of S-Propyl N,N-diethyldithiocarbamate in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3 for yeasts).
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, determined visually or spectrophotometrically.[14]
Insecticidal Activity: Insect Cell Line Viability Assay
This assay assesses the cytotoxicity of the compound against insect cell lines.
Materials:
-
S-Propyl N,N-diethyldithiocarbamate
-
Insect cell line (e.g., Sf9 from Spodoptera frugiperda)
-
Appropriate insect cell culture medium
-
Sterile 96-well plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the insect cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of S-Propyl N,N-diethyldithiocarbamate in the cell culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24-72 hours under appropriate conditions for the specific cell line.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Herbicidal Activity: Seed Germination and Seedling Growth Assay
This in vitro assay evaluates the pre-emergent herbicidal effects of the compound.[15]
Materials:
-
S-Propyl N,N-diethyldithiocarbamate
-
Seeds of a model plant (e.g., Arabidopsis thaliana, cress)
-
Agar or filter paper
-
Petri dishes
-
Growth chamber
Procedure:
-
Treatment Preparation: Prepare various concentrations of S-Propyl N,N-diethyldithiocarbamate in a suitable solvent (e.g., acetone, followed by dilution in water).
-
Assay Setup: Place sterile filter paper or a thin layer of agar in Petri dishes. Add a defined volume of the test solution to each dish.
-
Seed Plating: Place a known number of seeds onto the treated substrate.
-
Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.
-
Data Analysis: Compare the measurements of the treated groups to a vehicle control to determine the inhibitory effects of the compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for S-Propyl N,N-diethyldithiocarbamate are limited, general principles for dithiocarbamates can be applied. The pesticidal activity is influenced by the nature of the alkyl groups attached to the nitrogen and sulfur atoms. These groups can affect the compound's lipophilicity, which in turn influences its ability to penetrate the cell membranes of target organisms.[16] The steric and electronic properties of these substituents also play a role in the compound's interaction with target enzymes.[16] Further investigation into a series of S-alkyl analogues would provide a more detailed understanding of the SAR for this specific chemical scaffold.
Conclusion and Future Directions
S-Propyl N,N-diethyldithiocarbamate, as a member of the dithiocarbamate class, holds promise as a versatile pesticidal agent. The in vitro methodologies outlined in this guide provide a robust framework for its systematic evaluation. Future research should focus on generating specific efficacy data (MIC, IC50) for this compound against a panel of relevant agricultural and medically important pests. Furthermore, detailed mechanistic studies are warranted to elucidate its precise molecular targets and to explore potential synergistic interactions with other pesticidal agents. Such investigations will be crucial in determining the potential of S-Propyl N,N-diethyldithiocarbamate as a valuable tool in modern pest management strategies.
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